molecular formula C5H6Cl3NO3 B3023237 3-(2,2,2-Trichloroacetamido)propanoic acid CAS No. 101642-75-5

3-(2,2,2-Trichloroacetamido)propanoic acid

Cat. No. B3023237
CAS RN: 101642-75-5
M. Wt: 234.46 g/mol
InChI Key: IZOVKYAXAHPECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-Trichloroacetamido)propanoic acid, also known as TCA-P, is a synthetic compound with a wide range of applications in scientific research. It is a trichloroacetamido derivative of propanoic acid, which is an organic compound composed of a carboxylic acid and an amine group. TCA-P is a versatile compound with a number of unique properties, such as its ability to form stable complexes with metal ions and its capacity to act as a catalyst for a range of chemical reactions.

Scientific Research Applications

Analytical Chemistry

The compound’s high purity and well-defined structure make it an ideal reference standard for analytical methods. Researchers use it as a calibration standard in chromatography, spectroscopy, and other analytical techniques. Its stability ensures accurate measurements and reliable results.

For more information, you can refer to the Ambeed Amines product page . Additionally, the compound’s molecular weight is approximately 234.47 g/mol .

properties

IUPAC Name

3-[(2,2,2-trichloroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl3NO3/c6-5(7,8)4(12)9-2-1-3(10)11/h1-2H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOVKYAXAHPECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(Cl)(Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trichloroacetamido)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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